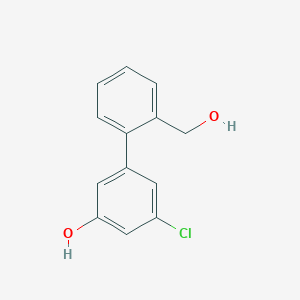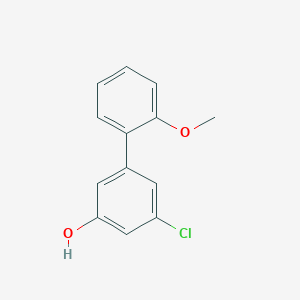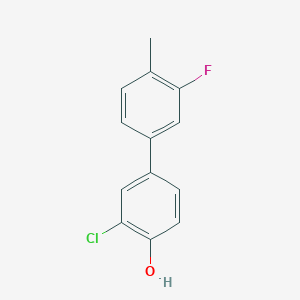
3-Chloro-5-(2-fluoro-5-methylphenyl)phenol, 95%
説明
3-Chloro-5-(2-fluoro-5-methylphenyl)phenol, 95% (3-CFP) is a phenol compound with a unique combination of chloro, fluoro, and methyl substituents. It is a colorless, crystalline solid with a melting point of 88-90°C. 3-CFP has a broad range of applications in the fields of synthetic chemistry and pharmaceuticals. It has been used as a starting material for the synthesis of various heterocyclic compounds, including benzimidazoles, indoles, and pyrroles. It has also been used as a catalyst or reagent in various organic reactions, including the synthesis of aryl ethers, aryl ketones, and aryl nitriles. In addition, 3-CFP has been used in the synthesis of organometallic compounds, such as Grignard reagents, and in the synthesis of various pharmaceuticals.
作用機序
The mechanism of action of 3-Chloro-5-(2-fluoro-5-methylphenyl)phenol, 95% is not well understood. However, it is believed to act as a catalyst or reagent in various organic reactions. It is thought to act as a Lewis acid or a Bronsted acid, depending on the reaction conditions. It is also thought to act as a nucleophile, attacking electrophilic substrates. In addition, it is thought to act as a leaving group, allowing for the formation of new bonds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Chloro-5-(2-fluoro-5-methylphenyl)phenol, 95% are not well understood. However, it is believed to be non-toxic and non-carcinogenic, as it does not contain any known carcinogenic compounds. It is also believed to be non-irritant and non-sensitizing, as it does not contain any known irritants or sensitizers.
実験室実験の利点と制限
The advantages of using 3-Chloro-5-(2-fluoro-5-methylphenyl)phenol, 95% for lab experiments include its availability, its low cost, and its low toxicity. It is also relatively easy to handle and store, and it has a wide range of applications in synthetic chemistry and pharmaceuticals. The limitations of using 3-Chloro-5-(2-fluoro-5-methylphenyl)phenol, 95% for lab experiments include its limited reactivity, as it is not as reactive as some other compounds. It is also not as stable as some other compounds, and it can be difficult to handle in certain reactions.
将来の方向性
For the use of 3-Chloro-5-(2-fluoro-5-methylphenyl)phenol, 95% in scientific research include the development of new synthetic methods, such as the use of organometallic compounds and the use of catalysts or reagents for the synthesis of various heterocyclic compounds. In addition, further research could be conducted into the biochemical and physiological effects of 3-Chloro-5-(2-fluoro-5-methylphenyl)phenol, 95% and its potential applications in the synthesis of pharmaceuticals. Finally, further research could be conducted into the mechanism of action of 3-Chloro-5-(2-fluoro-5-methylphenyl)phenol, 95% and its potential applications in the study of enzyme-catalyzed reactions.
合成法
3-Chloro-5-(2-fluoro-5-methylphenyl)phenol, 95% can be synthesized in a variety of ways, including by the Williamson ether synthesis, the Friedel-Crafts acylation, the Grignard reaction, and the Wittig reaction. The Williamson ether synthesis involves the reaction of a phenol with an alkyl halide in the presence of a base. This method produces a phenol ether in high yield and is the most commonly used method for the synthesis of 3-Chloro-5-(2-fluoro-5-methylphenyl)phenol, 95%. The Friedel-Crafts acylation involves the reaction of a phenol with an acyl chloride in the presence of a Lewis acid. This method produces an acylated product in high yield and is often used for the synthesis of 3-Chloro-5-(2-fluoro-5-methylphenyl)phenol, 95%. The Grignard reaction involves the reaction of an alkyl halide with magnesium in the presence of a base. This method produces an alkyl magnesium halide, which can then be used in the synthesis of 3-Chloro-5-(2-fluoro-5-methylphenyl)phenol, 95%. The Wittig reaction involves the reaction of an alkyl halide with a phosphonium salt in the presence of a base. This method produces an alkyl phosphonium salt, which can then be used in the synthesis of 3-Chloro-5-(2-fluoro-5-methylphenyl)phenol, 95%.
科学的研究の応用
3-Chloro-5-(2-fluoro-5-methylphenyl)phenol, 95% has been used in a wide variety of scientific research applications. It has been used in the synthesis of aryl ethers, aryl ketones, and aryl nitriles. It has also been used in the synthesis of organometallic compounds, such as Grignard reagents. It has been used in the synthesis of various heterocyclic compounds, including benzimidazoles, indoles, and pyrroles. It has also been used in the synthesis of various pharmaceuticals. In addition, 3-Chloro-5-(2-fluoro-5-methylphenyl)phenol, 95% has been used in the study of enzyme-catalyzed reactions, such as the synthesis of aryl ethers and aryl nitriles.
特性
IUPAC Name |
3-chloro-5-(2-fluoro-5-methylphenyl)phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClFO/c1-8-2-3-13(15)12(4-8)9-5-10(14)7-11(16)6-9/h2-7,16H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQKJIPPCWJENTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)F)C2=CC(=CC(=C2)Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClFO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80685894 | |
| Record name | 5-Chloro-2'-fluoro-5'-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80685894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-5-(2-fluoro-5-methylphenyl)phenol | |
CAS RN |
1261928-46-4 | |
| Record name | 5-Chloro-2'-fluoro-5'-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80685894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















